N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1359647-50-9
VCID: VC6494495
InChI: InChI=1S/C18H19ClFN3O4S/c19-15-10-13(4-6-16(15)20)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C18H19ClFN3O4S
Molecular Weight: 427.88

N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1359647-50-9

Cat. No.: VC6494495

Molecular Formula: C18H19ClFN3O4S

Molecular Weight: 427.88

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide - 1359647-50-9

Specification

CAS No. 1359647-50-9
Molecular Formula C18H19ClFN3O4S
Molecular Weight 427.88
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Standard InChI InChI=1S/C18H19ClFN3O4S/c19-15-10-13(4-6-16(15)20)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Standard InChI Key APPCMBNZGCPQHH-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three distinct regions:

  • Arylacetamide domain: An N-(3-chloro-4-fluorophenyl) group provides hydrophobic and halogen-bonding capabilities, which are critical for target binding in many drug candidates.

  • Pyridinone scaffold: The 1,2-dihydropyridin-2-one ring introduces hydrogen-bonding potential via its carbonyl group, while the conjugated system may facilitate π-π interactions .

  • Piperidine sulfonamide unit: The sulfonylated piperidine moiety enhances solubility and may participate in sulfonamide-specific interactions with biological targets, such as carbonic anhydrases or protease enzymes.

Table 1: Key Structural and Identification Data

PropertyValue/Descriptor
Molecular FormulaC₁₈H₁₉ClFN₃O₄S
Molecular Weight427.88 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
SMILESC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
InChIKeyAPPCMBNZGCPQHH-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit details for this compound’s synthesis are undisclosed, retro-synthetic analysis suggests a modular approach:

  • Piperidine sulfonylation: Reacting piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidine-1-sulfonyl intermediate.

  • Pyridinone functionalization: Introducing the sulfonylated piperidine group at the 5-position of a 2-oxo-1,2-dihydropyridine scaffold via nucleophilic substitution .

  • Acetamide coupling: Linking the pyridinone intermediate to 3-chloro-4-fluoroaniline through a chloroacetamide spacer, likely using 2-chloroacetyl chloride as the acylating agent .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Piperidine, ClSO₂R, NEt₃, DCM, 0°C→RTSulfonylation of piperidine nitrogen
25-Bromo-2-oxo-1,2-dihydropyridine, K₂CO₃, DMF, 80°CNucleophilic substitution at pyridinone
33-Chloro-4-fluoroaniline, 2-chloroacetyl chloride, Et₃N, THF, 0°CAcetamide bond formation

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyridinone’s 5-position requires careful control of steric and electronic factors .

  • Stability of intermediates: The 1,2-dihydropyridin-2-one ring may undergo undesired oxidation or hydrolysis under acidic/basic conditions, necessitating inert atmospheres or buffered systems.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Calculated LogP: Using the Wildman-Crippen method, the estimated LogP is ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: While experimental data are lacking, the sulfonamide and acetamide groups suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility at physiological pH.

Metabolic Stability

  • Cytochrome P450 interactions: The fluorine atom may reduce metabolism by CYP2D6, while the piperidine ring could undergo oxidative N-dealkylation.

  • Plasma protein binding: Predicted to exceed 85% due to the compound’s aromaticity and sulfonamide group, potentially limiting free drug concentration.

Hypothetical Biological Activities and Mechanisms

Receptor Interactions

  • G-protein-coupled receptors (GPCRs): The chlorofluorophenyl group may target aminergic receptors (e.g., serotonin 5-HT₃ or dopamine D₂), while the piperidine sulfonamide could influence allosteric binding pockets.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic optimization: Develop high-yield routes using flow chemistry or microwave-assisted synthesis to improve scalability .

  • In vitro screening: Evaluate inhibition constants (Kᵢ) against CA isoforms, kinases, and GPCR panels to identify lead indications.

  • ADMET profiling: Assess permeability (Caco-2 assays), hepatotoxicity (hepG2 models), and CYP inhibition to guide lead optimization.

Structural Analogues for SAR Studies

  • Modification sites:

    • Replace piperidine with morpholine or thiomorpholine to alter sulfonamide electronics.

    • Introduce methyl groups at the pyridinone 3-position to enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator